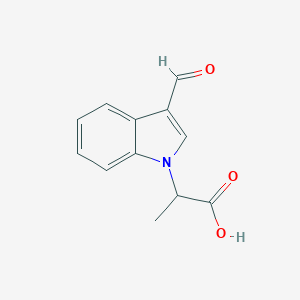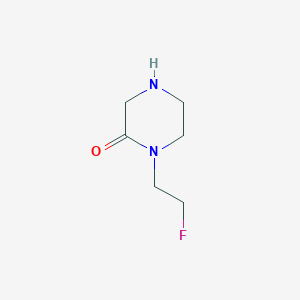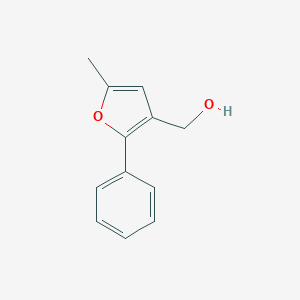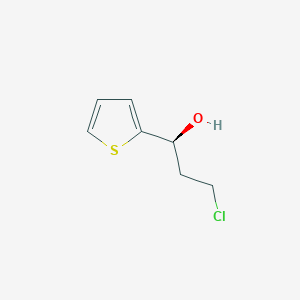
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
概要
説明
"(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol" is a chiral compound, indicating its potential relevance in asymmetric synthesis and applications requiring specific stereochemistry. Chiral compounds like this are crucial in the development of pharmaceuticals and agrochemicals due to their enantioselective reactions and interactions with biological systems.
Synthesis Analysis
The synthesis of related thiophene compounds often involves Claisen-Schmidt condensation reactions, as seen in the synthesis of various chalcone derivatives and thiophene carbonyl compounds (Salian et al., 2018) (Manjunath et al., 2011). These methods can potentially be adapted for synthesizing "(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol" by choosing appropriate starting materials and reaction conditions to introduce the chloro and alcohol functional groups at specific positions.
Molecular Structure Analysis
The molecular structure of thiophene-containing compounds often shows interesting conformational aspects due to the thiophene ring. X-ray crystallography provides detailed insights into these structures, revealing intra- and intermolecular interactions that influence the compound's physical and chemical properties (Manjunath et al., 2011).
科学的研究の応用
Ionic Liquid-Based Ru(II)–Phosphinite Compounds for Catalysis : This research involves the synthesis of ionic liquid-based Ru(II)–phosphinite compounds, which are efficient catalysts in the transfer hydrogenation of various ketones, achieving excellent conversions up to 99%. The compound 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol, similar in structure to (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol, plays a critical role in these catalysts' formation (Aydemir et al., 2014).
Synthesis of Hydroxy Pyrazolines : In a study on the synthesis and characterization of a series of hydroxy pyrazolines, a compound structurally related to (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol, specifically 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one, was used as a starting material (Parveen, Iqbal, & Azam, 2008).
Synthesis of Antidepressant Intermediates : A paper discusses the synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, an important intermediate for the antidepressant drug R-Duloxetine. This compound is synthesized using methods such as starting from acetylthiophene, thiophene, or thiophenecarboxaldehyde (吴佳佳 et al., 2017).
Synthesis of Anticonvulsive and n-Cholinolytic Compounds : New compounds, including 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols, were synthesized and found to exhibit pronounced anticonvulsive and some peripheral n-cholinolytic activities (Papoyan et al., 2011).
Asymmetric Synthesis of Chiral Intermediates : A study on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drugs, using Saccharomyces cerevisiae reductase, demonstrates its high enantioselectivity in producing the (S)-alcohol variant. This research is relevant due to the structural similarities with (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol (Choi et al., 2010).
将来の方向性
特性
IUPAC Name |
(1S)-3-chloro-1-thiophen-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISRPYKYTBBHBK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)[C@H](CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

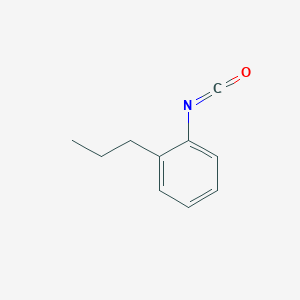
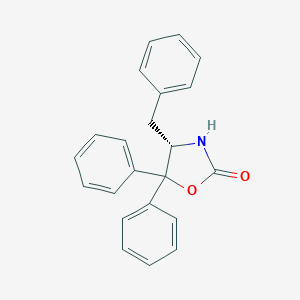
![2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid](/img/structure/B71717.png)
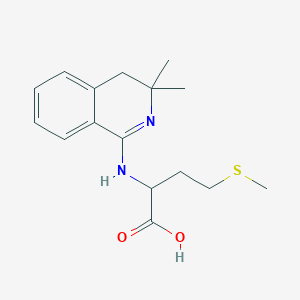
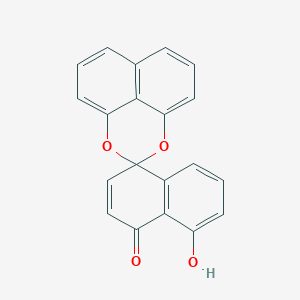
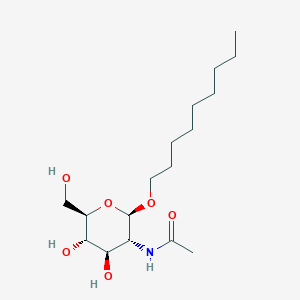
![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B71726.png)
![7-Nitroimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B71732.png)
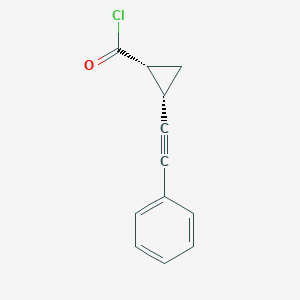
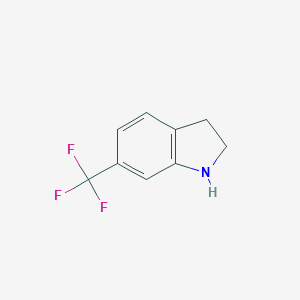
![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B71740.png)
